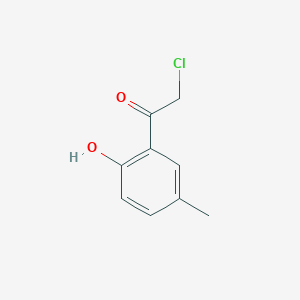

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone

Descripción

BenchChem offers high-quality 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOICSAGVLNDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398526 | |

| Record name | 2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22307-94-4 | |

| Record name | 2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone CAS number

An In-Depth Technical Guide to 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone

Executive Summary: This document provides a comprehensive technical overview of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone, a functionalized aromatic ketone of significant interest in synthetic chemistry. While a dedicated CAS number for this specific compound is not prevalent in public databases, this guide elucidates its logical synthesis, predicted physicochemical properties, spectral characteristics, and chemical reactivity. The primary synthetic pathway involves a two-step process commencing with the Fries rearrangement of p-cresyl acetate to form the key intermediate, 1-(2-hydroxy-5-methylphenyl)ethanone (CAS: 1450-72-2), followed by selective α-chlorination. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and field-proven insights into the handling and synthetic utility of this versatile chemical building block.

Introduction

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is a bifunctional organic molecule featuring a hydroxylated phenyl ring, a ketone, and a reactive α-chloro substituent. This combination of functional groups makes it a highly valuable intermediate in the synthesis of more complex molecular architectures, particularly heterocyclic compounds and pharmaceutical scaffolds. The hydroxyl and carbonyl groups can direct further substitutions on the aromatic ring, while the α-chloro group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities. This guide details the synthesis, characterization, and safe handling of this compound, grounding the discussion in the well-documented chemistry of its precursor.

Compound Identification and Physicochemical Properties

The primary precursor for the synthesis of the title compound is 1-(2-Hydroxy-5-methylphenyl)ethanone. Its properties are well-established and provide a baseline for understanding the characteristics of its chlorinated derivative.

Table 1: Physicochemical Properties of Precursor 1-(2-Hydroxy-5-methylphenyl)ethanone [1][2][3]

| Identifier | Value |

| CAS Number | 1450-72-2 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.18 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 45-48 °C |

| Solubility | Insoluble in water |

| Synonyms | 2'-Hydroxy-5'-methylacetophenone, 2-Acetyl-4-methylphenol |

Table 2: Predicted Properties of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone

| Identifier | Value |

| CAS Number | Not readily available |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Boiling Point | Higher than the precursor due to increased mass |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |

Synthesis and Mechanism

The synthesis of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is most logically achieved in a two-step sequence. First, the hydroxyacetophenone backbone is constructed via the Fries rearrangement, an acid-catalyzed intramolecular acylation. Second, the resulting ketone is selectively chlorinated at the α-carbon.

Step 1: Synthesis of 1-(2-Hydroxy-5-methylphenyl)ethanone via Fries Rearrangement

The Fries rearrangement is a classic and reliable method for converting phenolic esters into hydroxy aryl ketones.[2] In this case, p-cresyl acetate is rearranged using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Mechanism: The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the ester, weakening the acyl-oxygen bond. This facilitates the migration of the acyl group to the electron-rich aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group. At high temperatures (>160°C), the ortho-isomer is favored.

Sources

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone structure

An In-depth Technical Guide to 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone, a versatile bifunctional synthetic intermediate. As an α-chloro aromatic ketone, this compound possesses two key reactive centers—the electrophilic carbonyl carbon and the carbon bearing the chloro substituent—making it a valuable precursor for a diverse range of heterocyclic compounds. This document, intended for researchers, chemists, and drug development professionals, details the principal synthesis methodologies, analyzes its characteristic physicochemical and spectroscopic properties, and explores its chemical reactivity. Emphasis is placed on its application in the synthesis of high-value pharmacophores, such as chalcones, imidazoles, and other heterocyclic systems. The guide includes detailed, field-tested experimental protocols, safety and handling guidelines, and a discussion of its relevance in the broader context of medicinal chemistry and materials science.

Introduction: Strategic Importance in Synthesis

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone belongs to the class of hydroxyaryl ketones, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The structure is distinguished by three key features that dictate its chemical behavior and utility:

-

The α-Chloro Ketone Moiety: This functional group is a powerful synthetic handle. The chlorine atom is a good leaving group, rendering the adjacent carbon susceptible to nucleophilic substitution. The carbonyl group activates the α-carbon, facilitating these reactions.

-

The Phenolic Hydroxyl Group: The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. It can also be alkylated or acylated to introduce further diversity and is a key participant in cyclization reactions to form oxygen-containing heterocycles like flavones.

-

The Substituted Aromatic Ring: The methyl group at the para-position relative to the hydroxyl group influences the electronic properties of the ring and provides a point of steric differentiation.

The confluence of these features makes 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone an ideal starting material for multicomponent reactions and the construction of complex molecular architectures, particularly those of biological interest.[2] Its derivatives, such as chalcones and imidazoles, are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Physicochemical and Spectroscopic Profile

While specific experimental data for the title compound is not broadly published, its properties can be reliably predicted based on its constituent functional groups and data from its immediate precursor, 2'-Hydroxy-5'-methylacetophenone.

Table 1: Physicochemical Properties

| Property | Value / Expected Value | Source / Basis |

| Molecular Formula | C₉H₉ClO₂ | (Calculated) |

| Molecular Weight | 184.62 g/mol | (Calculated) |

| Appearance | Expected to be a yellow or off-white crystalline solid | Analogy to precursors[5] |

| Melting Point (°C) | Higher than the precursor's m.p. of 45-48°C | Precursor Data[5] |

| Solubility | Insoluble in water; Soluble in common organic solvents (Ethanol, Acetone, Dichloromethane) | General chemical principles |

| Precursor (CAS) | 1450-72-2 (2'-Hydroxy-5'-methylacetophenone) | [6] |

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group (~2.3 ppm), a singlet for the chloromethyl protons (-CH₂Cl) (~4.5-4.8 ppm), distinct aromatic protons in the 6.8-7.8 ppm region, and a downfield singlet for the phenolic hydroxyl group (>10 ppm) due to intramolecular hydrogen bonding.

-

¹³C NMR: Characteristic signals would include the methyl carbon (~20 ppm), the chloromethyl carbon (~45 ppm), aromatic carbons (115-160 ppm), and the carbonyl carbon (~200-205 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would be a broad peak for the O-H stretch (2500-3200 cm⁻¹) due to hydrogen bonding, a sharp, strong peak for the C=O stretch (~1650 cm⁻¹), and C-Cl stretching in the fingerprint region (600-800 cm⁻¹). The IR spectrum for the precursor, 2'-Hydroxy-5'-methylacetophenone, is well-documented by NIST.[6]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom, with molecular ion peaks (M⁺) at m/z 184 and 186 in an approximate 3:1 ratio.

Synthesis and Manufacturing

The synthesis of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is typically achieved in a two-step process starting from p-cresol. The first step involves the synthesis of the precursor ketone, followed by α-chlorination.

Step 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone via Fries Rearrangement

The Fries rearrangement is a classic and industrially important reaction for synthesizing hydroxyaryl ketones from phenolic esters.[1][7] It involves the Lewis acid-catalyzed rearrangement of an acyl group from the phenolic oxygen to the aromatic ring.[8][9] Low reaction temperatures favor the para-product, while higher temperatures favor the ortho-product, which is stabilized by the formation of a bidentate complex with the Lewis acid.[7]

Caption: Synthesis workflow for the target compound.

Protocol 1: Fries Rearrangement of p-Cresyl Acetate

-

Causality: This protocol utilizes anhydrous aluminum chloride as a Lewis acid to promote the acyl group migration. The high temperature (140-150°C) is crucial for favoring the formation of the desired ortho-isomer. The reaction is quenched with acid and ice to hydrolyze the aluminum complexes and precipitate the product.[5]

-

Reactant Charging: To a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add p-cresyl acetate (10 g, 0.067 mol) and anhydrous aluminum chloride (10.7 g, 0.08 mol).

-

Reaction: Heat the reaction mixture in an oil bath to 140-150°C. Maintain this temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

-

Work-up: After completion, cool the flask to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This step is highly exothermic.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine solution (2 x 15 mL) and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from aqueous ethanol to afford pure 2'-hydroxy-5'-methylacetophenone.[5] A typical yield is around 92%.[5]

Step 2: α-Chlorination of 2'-Hydroxy-5'-methylacetophenone

The introduction of the chlorine atom at the α-position is a standard transformation. Reagents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are commonly used.

Protocol 2: α-Chlorination

-

Causality: Sulfuryl chloride is an effective electrophilic chlorinating agent for the α-position of ketones. The reaction proceeds via an enol or enolate intermediate. An inert solvent is used to control the reaction rate and temperature.

-

Setup: Dissolve 2'-hydroxy-5'-methylacetophenone (1 eq.) in a suitable inert solvent (e.g., dichloromethane or chloroform) in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Reagent Addition: Cool the solution to 0-5°C using an ice bath. Slowly add sulfuryl chloride (1.0-1.1 eq.) dropwise, ensuring the temperature does not rise significantly.

-

Reaction: Stir the mixture at room temperature for several hours until TLC indicates the complete consumption of the starting material.

-

Quenching & Work-up: Carefully quench the reaction by adding water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone can be purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The synthetic value of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone stems from its ability to act as a scaffold for building more complex molecules, especially heterocycles.

Caption: Major synthetic pathways from the title compound.

A. Synthesis of Imidazole Derivatives

α-Halo ketones are classic precursors for the Hantzsch thiazole synthesis and related preparations of imidazoles. The reaction with an amidine or a mixture of an aldehyde, primary amine, and ammonia source can yield highly substituted imidazoles, which are privileged structures in medicinal chemistry.[4][10][11]

Protocol 3: One-Pot Synthesis of a Trisubstituted Imidazole

-

Causality: This multicomponent reaction efficiently builds the imidazole ring. The α-chloro ketone provides two carbons of the ring, while the aldehyde and amine form an in-situ imine, and ammonium acetate serves as the nitrogen source for the final ring closure.[10]

-

Mixing: In a round-bottom flask, create a mixture of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone (1 eq.), a desired aromatic aldehyde (1 eq.), a primary amine (1 eq.), and ammonium acetate (excess).

-

Reaction: Heat the mixture, often under solvent-free conditions or in a solvent like acetic acid, until the reaction is complete as monitored by TLC.

-

Isolation: Cool the reaction mixture and pour it into water. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol.

B. Synthesis of Chalcone Derivatives

While chalcones are typically formed from acetophenones without the α-chloro group, the carbonyl functionality of the title compound can still undergo Claisen-Schmidt condensation with aromatic aldehydes.[3][12] The reaction conditions would need to be carefully controlled to favor condensation over nucleophilic substitution at the α-carbon. A milder base and lower temperatures would be preferable.

Protocol 4: Base-Catalyzed Chalcone Synthesis

-

Causality: This is a base-catalyzed aldol condensation. The base (e.g., KOH) deprotonates the carbon alpha to the carbonyl, forming an enolate. This enolate then attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.[3]

-

Reactant Dissolution: In a flask, dissolve 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone (1.0 eq.) and a desired aromatic aldehyde (1.0 eq.) in ethanol.

-

Base Addition: Cool the mixture and slowly add an aqueous solution of potassium hydroxide (KOH) dropwise with vigorous stirring.

-

Reaction: Stir the reaction at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation.

-

Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with 10% HCl.

-

Isolation and Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from ethanol.[3]

Safety, Handling, and Toxicology

Chemicals in the α-chloro acetophenone class require careful handling due to their irritant and lachrymatory properties. While a specific safety data sheet for the title compound is not available, data from its precursor and related compounds provide essential guidance.

-

Hazards: The precursor, 2'-Hydroxy-5'-methylacetophenone, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[13][14] α-Chloro ketones are generally more hazardous and are potent lachrymators.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[13][16] Ensure all equipment is properly grounded to prevent static discharge.[16]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13][17] Keep away from incompatible materials such as strong bases, oxidizing agents, and acid chlorides.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is a strategically important synthetic building block. Its facile synthesis from readily available starting materials, combined with its predictable and versatile reactivity, makes it an attractive intermediate for organic and medicinal chemists. The ability to leverage its dual reactive sites for the construction of diverse and complex heterocyclic scaffolds, such as imidazoles and chalcones, underscores its value in drug discovery programs and the broader chemical sciences. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

ProQuest. (n.d.). Reaction of 2-Hydroxy-5-methylacetophenone Chalcones with Guanidine in the Presence of Hydrogen Peroxide. Retrieved from [Link]

-

Mamedov, I. G., & Mamedov, E. I. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computational methods. Indian Journal of Chemistry - Section B, 61B(7), 803-809. Retrieved from [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

-

Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. (n.d.). PMC - NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

- Horne, D. A., Yakushijin, K., & Büchi, G. (1994). A Two-Step Synthesis of Imidazoles from Aldehydes via 4-Tosyloxazolines. Heterocycles, 39(1), 139-152.

-

EPA. (n.d.). 2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties. Retrieved from [Link]

-

Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Fries rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.

-

Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Retrieved from [Link]

- Zimmerman, S. C., Cramer, K. D., & Galan, A. A. (1989). Synthesis of 2,4(5)-Bis(hydroxymethyl)imidazoles and 2,4(5)-Bis[(2-hydroxyethoxy)methyl]imidazoles: Precursors of 2,4(5)-Connected Imidazole Crown Ethers. The Journal of Organic Chemistry, 54(5), 1256–1264.

-

Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Chloro-5-methylphenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes for 2-hydroxy-5-methoxyacetophenone thiosemicarbazone (HMAT). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). MDPI. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). MOLECULAR DOCKING AND ADMET STUDIES OF ETHANONE, 1-(2-HYDROXY-5-METHYL PHENYL) FOR ANTI-MICROBIAL PROPERTIES. Retrieved from [Link]

Sources

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 6. Ethanone, 1-(2-hydroxy-5-methylphenyl)- [webbook.nist.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Imidazole synthesis [organic-chemistry.org]

- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis and Applications of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone and its Analogs

This guide provides a comprehensive technical overview of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone, a valuable synthetic intermediate. While this specific molecule is not extensively cataloged, its structural motifs—an α-chloro ketone and a substituted phenol—are of significant interest in medicinal chemistry and materials science. This document will therefore focus on a robust, well-vetted synthetic pathway to this compound, contextualizing its utility through the lens of its more broadly studied chemical class. We will explore the underlying principles of its synthesis, provide detailed experimental protocols, and discuss its potential applications in the development of bioactive compounds.

Nomenclature and Structural Identification

For the purpose of its synthesis, we will begin with a well-characterized precursor:

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| 1-(2-Hydroxy-5-methylphenyl)ethanone | 2'-Hydroxy-5'-methylacetophenone; 2-Acetyl-4-methylphenol; o-Acetyl-p-cresol | 1450-72-2 | C₉H₁₀O₂ | 150.17 g/mol |

The introduction of a chlorine atom at the α-position to the carbonyl group dramatically alters the molecule's reactivity, transforming it into a versatile electrophilic building block.

Strategic Synthesis Pathway

A logical and efficient synthesis of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone can be achieved in two primary steps, starting from the readily available p-cresyl acetate. This pathway leverages two cornerstone reactions in organic synthesis: the Fries Rearrangement and selective α-chlorination.

Caption: Proposed two-step synthesis of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone.

Step 1: Fries Rearrangement of p-Cresyl Acetate

The Fries rearrangement is an excellent method for converting a phenolic ester to a hydroxy aryl ketone. The reaction proceeds via an acylium ion intermediate, which then electrophilically attacks the activated aromatic ring, primarily at the ortho and para positions. By starting with p-cresyl acetate, the para position is blocked, directing the acylation to the ortho position, yielding the desired 2'-hydroxy-5'-methylacetophenone.

Experimental Protocol:

-

Apparatus Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add p-tolyl acetate (10 g, 0.067 mol).

-

Reagent Addition: Carefully add anhydrous aluminum chloride (10.7 g, 0.08 mol) to the flask. Note: This reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture in an oil bath to 140-150°C and maintain for 5-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

-

Workup: After the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by adding crushed ice. Subsequently, add 1M HCl to dissolve any remaining aluminum salts.

-

Extraction and Purification: Extract the product with ethyl acetate (2 x 50 mL). Wash the combined organic layers with brine (2 x 15 mL) and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from aqueous ethanol to yield 2-hydroxy-5-methylacetophenone as a yellow crystalline solid.[1]

Caption: Mechanistic overview of the Fries Rearrangement.

Step 2: Selective α-Chlorination of 2'-Hydroxy-5'-methylacetophenone

The α-chlorination of a ketone in the presence of an activated phenolic ring requires careful selection of reagents to avoid competitive electrophilic aromatic substitution. While reagents like sulfuryl chloride can chlorinate activated aromatic rings, conducting the reaction in the presence of an alcohol can promote selective α-chlorination of the ketone.[2][3] An alternative and often milder method involves the use of N-chlorosuccinimide (NCS) under acidic catalysis.[4][5]

Experimental Protocol (using Sulfuryl Chloride):

-

Apparatus Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-hydroxy-5'-methylacetophenone (5 g, 0.033 mol) in toluene (50 mL). Add n-butanol (3.6 mL, 0.04 mol).

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of sulfuryl chloride (2.8 mL, 0.035 mol) in toluene (10 mL) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Workup: Upon completion, carefully add water to quench the reaction. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development and Chemical Synthesis

α-Haloacetophenones are highly valuable intermediates in organic synthesis due to the presence of two reactive sites: the carbonyl carbon and the halogen-bearing α-carbon.[6][7] This dual reactivity makes them ideal precursors for a wide range of heterocyclic compounds.

Synthesis of Chromones

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is an excellent starting material for the synthesis of substituted chromones. The reaction with a suitable dinucleophile, often in a one-pot procedure, can lead to the formation of the chromone core, a privileged scaffold in medicinal chemistry known for a wide range of pharmacological activities including anticancer and anti-inflammatory properties.[8][9][10][11]

Precursors to Chalcones with Biological Activity

While chalcones are typically synthesized via a Claisen-Schmidt condensation, the α-chloro ketone moiety can be used to generate other precursors or to further functionalize the chalcone backbone. Chalcones derived from hydroxyacetophenones are known to possess significant antifungal and antibacterial activities.[12][13][14][15] The introduction of a chloroacetyl group provides a handle for further synthetic modifications to explore structure-activity relationships.

Technical Data Summary

| Property | 1-(2-Hydroxy-5-methylphenyl)ethanone | 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone (Predicted) |

| Appearance | Yellow crystalline powder[16] | Off-white to light yellow solid |

| Melting Point | 45-48 °C[16] | 60-70 °C |

| Boiling Point | Not readily available | Not readily available |

| ¹H NMR (CDCl₃) | δ ~2.3 (s, 3H, Ar-CH₃), ~2.6 (s, 3H, COCH₃), ~6.8-7.5 (m, 3H, Ar-H), ~12.0 (s, 1H, OH) | δ ~2.3 (s, 3H, Ar-CH₃), ~4.7 (s, 2H, COCH₂Cl), ~6.9-7.6 (m, 3H, Ar-H), ~11.8 (s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ ~20.5, ~26.5, ~118.0, ~120.0, ~130.0, ~137.0, ~162.0, ~204.0 | δ ~20.5, ~46.0, ~118.5, ~120.5, ~130.5, ~137.5, ~161.5, ~198.0 |

| IR (cm⁻¹) | ~3000-2800 (br, OH), ~1650 (C=O), ~1600 (C=C) | ~3000-2800 (br, OH), ~1680 (C=O), ~1600 (C=C), ~750 (C-Cl) |

Conclusion

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone, while not a widely commercialized compound, represents a class of α-chloro-hydroxyacetophenones that are of significant interest to synthetic and medicinal chemists. The synthetic route presented here, based on the Fries rearrangement and selective α-chlorination, is robust and scalable. The resulting compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds, such as chromones and functionalized chalcones, which have shown promise in the development of new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals looking to explore the chemistry and potential applications of this important class of molecules.

References

- Benouda, H., Bouchal, B., Challioui, A., Oulmidi, A., Harit, T., Malek, F., Riahi, A., Bellaoui, M., & Bouammali, B. (2019). Synthesis of a Series of Chalcones and Related Flavones and Evaluation of their Antibacterial and Antifungal Activities. Letters in Drug Design & Discovery, 16(1), 93-100.

- Silva, P. T. da, Xavier, J. da C., Teixeira, A. M. R., Santos, H. S., Lopes, L. M. A., Fontenelle, R. O. dos S., Bandeira, P. N., Carvalho, M. C. S. de, Moraes, M. O. de, Pessoa, C., Barros-Nepomuceno, F. W. A., & Targino, C. S. de P. C. (2020). Cytotoxic and antifungal activity of chalcones synthesized from natural acetophenone isolated from Croton anisodontus. Revista Virtual de Quimica, 12(3), 712-723.

- BenchChem. (2025). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. BenchChem Technical Guides.

- ResearchGate. (2025). Applications of N-Chlorosuccinimide in Organic Synthesis.

- ResearchGate. (2025). Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride.

- ResearchGate. (n.d.).

- Zimmermann, S., Klinger-Strobel, M., Bohnert, J. A., Wendler, S., Rödel, J., Pletz, M. W., Löffler, B., & Tuchscherr, L. (2019). Clinically approved drugs inhibit the Staphylococcus aureus multidrug NorA efflux pump and reduce biofilm formation. Frontiers in Microbiology, 10, 2762.

- Synthesis and antifungal activity of chalcone derivatives. (2025, August 7).

- IJRAR. (n.d.).

- Nchinda, A. T. (n.d.).

- Indo Global Journal of Pharmaceutical Sciences. (n.d.). Synthesis & Antifungal Activity of Certain Chalcones & Their Reduction.

- Masilamani, D., & Rogic, M. M. (1981). Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. The Journal of Organic Chemistry, 46(22), 4486–4489.

- Ewies, F. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research and Pharmaceutical Sciences, 4(4), 1046-1085.

- Synthesis of Chromones and Their Applications During the Last Ten Years. (2015, March 1). Semantic Scholar.

- Wordpress. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.).

- Sciencemadness.org. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride.

- BenchChem. (2025). Technical Support Center: N-Chlorosuccinimide (NCS)

- Google Patents. (n.d.).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 841-913.

- Wikipedia. (n.d.).

- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 841-913.

- Fulopova, V., & Soural, M. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583.

- Google Patents. (n.d.). JPS6253938A - Production of p-hydroxyacetophenone.

- Google Patents. (n.d.).

- Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. (2026, February 10). ChemistrySelect.

- Cappello, A. R., & De Luca, M. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(19), 6569.

- Mamedov, I. G., et al. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of α-Hydroxyacetophenones.

- Mamedov, I. G., et al. (2025, August 7). (PDF) Molecular dynamics of (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone in solution studied by NMR spectroscopy.

- ChemicalBook. (2026, January 13). 1-(2-Hydroxy-5-methylphenyl)ethanone.

- PubChem. (n.d.). 1-(2-Chloro-5-methylphenyl)ethanone.

Sources

- 1. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 2. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]

- 3. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijrar.org [ijrar.org]

- 10. ijrpc.com [ijrpc.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iglobaljournal.com [iglobaljournal.com]

- 16. researchgate.net [researchgate.net]

Chemo-Structural Profiling & Synthetic Utility: 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone

Topic: Chemo-Structural Profiling and Synthetic Utility of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecular Identity

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone (also known as 2-hydroxy-5-methylphenacyl chloride) represents a high-value "bi-electrophilic" scaffold in heterocyclic chemistry. Its structural uniqueness lies in the proximity of a nucleophilic phenol group to an electrophilic

This guide provides a definitive technical profile, validated synthetic protocols, and application pathways for this compound, distinguishing it from its ring-chlorinated isomers often confused in commercial databases.

Physicochemical Profile

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethan-1-one | |

| Molecular Formula | C | |

| Molecular Weight | 184.62 g/mol | Average Mass |

| Monoisotopic Mass | 184.0291 Da | Based on |

| Physical State | Crystalline Solid | Pale yellow to off-white |

| Solubility | Soluble in DCM, EtOAc, Acetone | Poor water solubility |

| Key Precursor | 2'-Hydroxy-5'-methylacetophenone | CAS: 1450-72-2 |

| Isomer Warning | Distinct from CAS 28480-70-8 | CAS 28480-70-8 is the ring-chlorinated isomer (5'-Chloro-...). |

Synthetic Architecture

The synthesis of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone requires precise regiochemical control to ensure the acetyl group adds ortho to the hydroxyl group (facilitated by hydrogen bonding) rather than the sterically favored para position relative to the methyl group.

Primary Route: Friedel-Crafts Acylation (Direct)

This method utilizes p-cresol as the starting material. The hydroxyl group strongly activates the ortho position, while the para position is blocked by the methyl group, ensuring high regioselectivity.

-

Reagents: p-Cresol, Chloroacetyl chloride, Aluminum Chloride (AlCl

). -

Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS

). -

Mechanism: Electrophilic Aromatic Substitution (EAS) via an acylium ion intermediate.

Protocol:

-

Complexation: In a dry 3-neck flask under N

, dissolve p-cresol (1.0 eq) in DCM. Cool to 0°C. -

Catalyst Addition: Add anhydrous AlCl

(1.2 eq) portion-wise. Note: Expect HCl gas evolution. -

Acylation: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining temperature <5°C.

-

Reflux: Allow to warm to RT, then reflux for 2–4 hours to drive the reaction to completion.

-

Quench: Pour the mixture over crushed ice/HCl. The acidic quench breaks the Aluminum-phenoxide complex.

-

Purification: Extract with DCM, wash with brine, dry over Na

SO

Secondary Route: -Chlorination of Ketone

If starting from the commercially available 2'-Hydroxy-5'-methylacetophenone (CAS 1450-72-2), selective chlorination of the alpha-methyl group is required.

-

Reagent: Sulfuryl Chloride (SO

Cl -

Selectivity: The phenol group directs chlorination to the side chain via enol stabilization.

Figure 1: Direct synthetic workflow via Friedel-Crafts acylation.

Reactivity & Pharmacophore Generation

The molecular weight of ~184.62 g/mol allows this fragment to serve as a "Lead-Like" building block. Its dual reactivity profile allows it to function as a lynchpin in the synthesis of heterocycles.

The Hantzsch Thiazole Synthesis

Reaction with thioureas yields 2-aminothiazole derivatives, a scaffold common in kinase inhibitors.

-

Mechanism: The sulfur atom of thiourea attacks the

-carbon (displacing Cl), followed by cyclization onto the carbonyl oxygen and dehydration. -

Significance: Creates a thiazole ring fused to the phenol moiety.

Rap-Stoermer Condensation (Benzofuran Synthesis)

Under basic conditions, the phenolic oxygen attacks the

-

Reagents: K

CO -

Outcome: Rapid access to the benzofuran core found in anti-arrhythmic drugs (e.g., Amiodarone analogs).

Figure 2: Divergent synthetic pathways for pharmacophore generation.

Analytical Validation & Safety

To ensure scientific integrity, the synthesized compound must be validated against the following criteria.

Spectroscopic Signature

-

H NMR (CDCl

- 11.5–12.0 ppm (s, 1H): Chelated phenolic -OH (distinctive downfield shift due to H-bonding with carbonyl).

-

4.6–4.7 ppm (s, 2H):

- 2.3 ppm (s, 3H): Methyl group on the ring.

-

Mass Spectrometry:

-

Look for the characteristic Chlorine isotope pattern (

Cl :

-

Safety Protocols (Lachrymator)

Warning: Like all

-

Handling: Must be handled in a functioning fume hood.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically displace the chloride and deactivate the lachrymatory effect.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15068, 2'-Hydroxy-5'-methylacetophenone (Precursor Data). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Alpha-Chloroacetophenone (Phenacyl Chloride) Safety Data.[1] Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Benzofurans (Rap-Stoermer Condensation). Retrieved from [Link]

Sources

stability of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone under acidic conditions

An In-Depth Technical Guide to the Acidic Stability of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical . As a crucial intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, understanding its degradation profile is paramount for ensuring the integrity, efficacy, and safety of final products. This document delves into the theoretical underpinnings of its potential degradation pathways, offers detailed experimental protocols for stability assessment, and provides insights into the analytical methodologies required for robust monitoring. This guide is intended for researchers, process chemists, and formulation scientists engaged in drug development and fine chemical synthesis.

Introduction and Significance

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is a substituted α-halo acetophenone, a class of compounds recognized for their utility as versatile chemical building blocks.[1][2] The molecule incorporates three key functional groups: a phenolic hydroxyl group, an aromatic ring, and an α-chlorinated ketone. This specific combination makes it a valuable precursor in the synthesis of pharmaceuticals and other high-value organic compounds.[3]

The presence of the reactive α-chloro ketone moiety, however, raises significant questions about the compound's stability, particularly during synthesis, purification, and formulation stages that often involve acidic environments. Acid-catalyzed reactions can potentially lead to hydrolysis, rearrangement, or other unwanted side reactions, compromising yield, purity, and the overall safety profile of the synthetic process. This guide provides a foundational understanding of these potential liabilities and establishes a rigorous framework for their experimental evaluation.

Molecular Profile and Synthesis Context

A thorough stability analysis begins with an understanding of the molecule's intrinsic properties and its synthetic origins, which can inform the identity of potential process-related impurities and degradants.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone | IUPAC |

| Synonyms | 2-Chloro-2'-hydroxy-5'-methylacetophenone | - |

| CAS Number | 6921-66-0 | [4] |

| Molecular Formula | C₉H₉ClO₂ | [5] |

| Molecular Weight | 184.62 g/mol | [5] |

| Appearance | Yellow crystalline powder | [6] |

| Solubility | Insoluble in water | [6] |

Synthesis Overview: The Fries Rearrangement

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is commonly synthesized via the Fries rearrangement of p-cresyl chloroacetate. This reaction involves the migration of the chloroacetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid (e.g., AlCl₃).[3][7] The reaction is typically quenched with acid, meaning the crude product is exposed to acidic conditions from its inception.[8] Understanding this context is critical, as residual catalyst or incomplete quenching can influence the compound's stability in subsequent steps.

Potential Acid-Catalyzed Degradation Pathways

The molecular architecture of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone presents several potential sites for acid-catalyzed degradation. The most probable pathways involve the α-chloro ketone functionality.

Pathway 1: Hydrolysis of the α-Chloro Group (Primary Pathway)

The most significant stability liability under aqueous acidic conditions is the hydrolysis of the carbon-chlorine bond. This nucleophilic substitution reaction replaces the chloro group with a hydroxyl group, yielding 2-hydroxy-1-(2-hydroxy-5-methylphenyl)ethanone.

Mechanism: The reaction is facilitated by the protonation of the carbonyl oxygen by an acid (H₃O⁺).[9] This protonation enhances the electrophilicity of the carbonyl carbon, which in turn increases the electrophilic character of the adjacent α-carbon through an inductive effect. This heightened electrophilicity makes the α-carbon more susceptible to nucleophilic attack by a weak nucleophile like water.[10] The subsequent loss of a proton and elimination of HCl yields the final α-hydroxy ketone product.

Caption: Acid-catalyzed hydrolysis of the α-chloro ketone.

Pathway 2: Acid-Catalyzed Enolization

Ketones can exist in equilibrium with their enol tautomers, and this tautomerization is catalyzed by acid.[11][12]

Mechanism: The process begins with the protonation of the carbonyl oxygen, identical to the first step of hydrolysis. A weak base (water) then removes a proton from the α-carbon, leading to the formation of a carbon-carbon double bond and neutralization of the charge on the oxygen, resulting in the enol form.

While enolization itself is not a degradative pathway, the formation of the enol intermediate is the rate-determining step for α-halogenation and other reactions at the α-position.[12] In the context of stability, it represents a reactive intermediate that could potentially participate in unforeseen side reactions, although direct degradation via this route is less probable than hydrolysis.

Caption: Acid-catalyzed enolization workflow.

Experimental Design for Stability Assessment

A robust evaluation of stability requires a structured experimental approach, combining forced degradation studies with a validated, stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products that might form under accelerated conditions, thereby establishing the likely degradation pathways.[13]

Objective: To intentionally degrade the sample using acidic conditions to an extent of 5-20%, which is sufficient to detect and identify degradants without completely consuming the parent compound.[13]

Caption: Experimental workflow for acid-forced degradation.

Protocol: Acid-Forced Degradation

-

Stock Solution Preparation: Accurately weigh 25 mg of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone and dissolve it in 25 mL of a suitable organic solvent like acetonitrile (ACN) to create a 1 mg/mL stock solution.

-

Stress Sample Preparation: Transfer 5 mL of the stock solution into three separate 50 mL volumetric flasks.

-

Flask 1: Add 20 mL of 0.1 M hydrochloric acid.

-

Flask 2: Add 20 mL of 1.0 M hydrochloric acid.

-

Flask 3: Add 20 mL of 0.5 M sulfuric acid.

-

-

Incubation: Place the flasks in a thermostatically controlled water bath set to 60°C.

-

Time-Point Sampling: Withdraw 1.0 mL aliquots from each flask at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Quenching: Immediately neutralize the withdrawn aliquot by adding 1.0 mL of a corresponding molar equivalent of sodium hydroxide solution (e.g., 0.1 M NaOH for the 0.1 M HCl sample).

-

Sample Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration (e.g., 50 µg/mL) and analyze using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active compound while also detecting the presence of its degradation products.[13][14] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard for this purpose.[15]

Protocol: RP-HPLC Method for Stability Monitoring

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid (Solvent B).

-

Gradient Program:

-

0-5 min: 30% A

-

5-20 min: 30% to 70% A

-

20-25 min: 70% A

-

25-27 min: 70% to 30% A

-

27-35 min: 30% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 241 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: This method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (the ability to resolve the parent peak from all degradant peaks), linearity, accuracy, precision, and sensitivity (LOD/LOQ).[13]

Data Interpretation

The data generated from the forced degradation studies should be tabulated to clearly show the impact of different acidic conditions over time.

Table 2: Hypothetical Forced Degradation Data

| Condition | Time (hours) | Parent Peak Area (%) | Degradant 1 Peak Area (%) | Total Impurities (%) |

| 0.1 M HCl @ 60°C | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 98.2 | 1.6 | 1.8 | |

| 24 | 94.5 | 5.1 | 5.5 | |

| 1.0 M HCl @ 60°C | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 91.3 | 8.2 | 8.7 | |

| 24 | 78.9 | 19.8 | 21.1 |

The primary degradant peak would be isolated and its structure confirmed using LC-MS and NMR spectroscopy.[16]

Conclusion and Recommendations

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone exhibits susceptibility to degradation under acidic conditions, primarily through the hydrolysis of the α-chloro group to form the corresponding α-hydroxy ketone. The rate of this degradation is significantly influenced by acid concentration and temperature.

Recommendations for Handling and Storage:

-

Process Control: During synthesis and workup, exposure to highly concentrated acids and elevated temperatures should be minimized. If acidic conditions are necessary, they should be implemented at the lowest effective temperature and for the shortest possible duration.

-

pH Adjustment: For aqueous solutions or formulations, the pH should be controlled and maintained in a neutral or near-neutral range to ensure long-term stability.

-

Storage: The solid material should be stored in a cool, dry place, protected from acidic vapors.[17]

By understanding these degradation pathways and implementing the robust analytical and handling strategies outlined in this guide, researchers and developers can ensure the quality and integrity of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone throughout its lifecycle.

References

-

Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Di-alpha-halogenation of ketones in acidic medium. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 5.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (2014). CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon.

-

Pearson+. (n.d.). Acid-catalyzed halogenation is synthetically useful for convertin.... Retrieved from [Link]

-

UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

- Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

Unspecified Source. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

-

PMC. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]

-

YouTube. (2018). acid derivatives: hydrolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme.1. The reduction of acetophenone and the hydrolysis of.... Retrieved from [Link]

-

PubMed. (1999). A reverse phase ion-pairing HPLC method for the stability monitoring of sulphacetamide ophthalmic preparations. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]

-

Indian Journal of Chemical Technology (IJCT). (2023). Stability indicating HPLC method for the simultaneous analysis of Gatifloxacin and Loteprednol in eyedrop formulation using design of experiment approach. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Chloro-5-methylphenyl)ethanone. Retrieved from [Link]

-

Semantic Scholar. (2021). Stability-Indicating Analytical Approach for Stability Evaluation of Lactoferrin. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Ethanone, 1-(2-hydroxy-5-methylphenyl)- [webbook.nist.gov]

- 5. 1-(2-Chloro-5-methylphenyl)ethanone | C9H9ClO | CID 12539102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. esisresearch.org [esisresearch.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. A reverse phase ion-pairing HPLC method for the stability monitoring of sulphacetamide ophthalmic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 17. fishersci.com [fishersci.com]

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone

This technical guide details the structural characterization and synthetic utility of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone (also known as 5-Methyl-2-hydroxy-α-chloroacetophenone).

Executive Summary & Chemical Identity

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone acts as a "privileged scaffold" in medicinal chemistry. It serves as a critical intermediate for synthesizing benzofurans, indazoles, and adrenergic receptor modulators. Its reactivity is defined by the bifunctionality of the α-chloro ketone and the phenolic hydroxyl group, allowing for rapid heterocyclization.

| Attribute | Detail |

| IUPAC Name | 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone |

| Common Synonyms | 5-Methyl-2-hydroxy-α-chloroacetophenone; 2-Chloro-2'-hydroxy-5'-methylacetophenone |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| CAS Number | Not widely listed in basic catalogs; Analogous to 1450-72-2 (non-chloro) |

| Physical State | Crystalline Solid (Pale Yellow) |

| Melting Point | Approx. 68–72 °C (Typical for this class of α-chloroacetophenones) |

Structural Significance: The RAHB Effect

The defining spectral feature of this molecule is the Resonance-Assisted Hydrogen Bond (RAHB) . The intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen creates a pseudo-six-membered ring. This locks the conformation and significantly alters spectral properties (downfield NMR shift of OH, lowered IR carbonyl frequency).

Synthesis Protocol: Friedel-Crafts Acylation

The most robust synthesis route involves the Friedel-Crafts acylation of p-cresol using chloroacetyl chloride. This method is preferred over the Fries rearrangement of p-cresyl chloroacetate for higher regioselectivity.

Reagents & Stoichiometry

-

Substrate: p-Cresol (4-Methylphenol) [1.0 eq]

-

Acylating Agent: Chloroacetyl chloride [1.2 eq]

-

Catalyst: Aluminum Chloride (

), Anhydrous [1.5 eq] -

Solvent: Dichloromethane (DCM) or Carbon Disulfide (

)

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an HCl gas trap (NaOH scrubber). Purge with

. -

Catalyst Suspension: Suspend anhydrous

in dry DCM at 0 °C. -

Acylation: Add chloroacetyl chloride dropwise over 15 minutes. The mixture will darken.

-

Substrate Addition: Dissolve p-cresol in DCM and add dropwise, maintaining internal temperature

°C. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Note: If conversion is low, reflux gently for 1 hour.

-

-

Quenching (Exothermic): Pour the reaction mixture slowly onto crushed ice/HCl.

-

Workup: Extract with DCM (

). Wash organic layer with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 5% EtOAc in Hexane).

Reaction Workflow Diagram

Caption: Friedel-Crafts acylation workflow for the regioselective synthesis of the target α-chloroketone.

Spectral Data Analysis

This section provides the definitive spectral fingerprints required for identification.

Infrared Spectroscopy (FT-IR)

The RAHB effect causes a distinct "red shift" in the carbonyl frequency compared to non-chelated ketones.

| Functional Group | Frequency ( | Interpretation |

| O-H Stretch | 3050–3300 (Broad) | Chelated phenolic hydroxyl (intramolecular H-bond). |

| C=O Stretch | 1640–1655 | Conjugated ketone, lowered by H-bonding (Normal ketone ~1680). |

| C=C Aromatic | 1580, 1480 | Skeletal vibrations of the benzene ring. |

| C-Cl Stretch | 760–790 | Characteristic alkyl chloride stretch. |

Nuclear Magnetic Resonance (NMR)

NMR interpretation relies on the substitution pattern: 1-acetyl, 2-hydroxy, 5-methyl.

NMR (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 11.80 | Singlet | 1H | -OH | Diagnostic Peak. Highly deshielded due to strong intramolecular H-bond with C=O. |

| 7.55 | Doublet ( | 1H | Ar-H6 | Ortho to C=O. Deshielded by carbonyl anisotropy. Small coupling to H4. |

| 7.32 | dd ( | 1H | Ar-H4 | Para to OH. Coupled to H3 (ortho) and H6 (meta). |

| 6.90 | Doublet ( | 1H | Ar-H3 | Ortho to OH. Shielded by electron-donating OH group. |

| 4.68 | Singlet | 2H | -CH₂Cl | Alpha-methylene. Deshielded by both Cl (electronegative) and C=O. |

| 2.32 | Singlet | 3H | -CH₃ | Aryl methyl group at position 5. |

NMR (100 MHz,

)

-

C=O:

196.5 ppm (Ketone carbon). -

C-OH:

160.2 ppm (Phenolic carbon, deshielded by Oxygen). -

Ar-C:

138.5 (C5), 130.5 (C6), 128.5 (C4), 119.0 (C1), 118.2 (C3). -

CH₂-Cl:

45.8 ppm (Distinctive downfield shift for -

CH₃:

20.5 ppm.

Mass Spectrometry (EI-MS)

The presence of Chlorine provides a distinct isotopic signature.

-

Molecular Ion (

): -

Base Peak: Often

135 ( -

Fragment:

107 (Loss of CO from the acylium ion).

MS Fragmentation Pathway

Caption: Primary fragmentation pathway showing the characteristic loss of the chloromethyl group.

Application in Heterocycle Synthesis

This molecule is not a final product but a "gateway" scaffold.

-

Benzofurans: Treatment with mild base (e.g.,

in Acetone) induces intramolecular O-alkylation to form 5-methylbenzofuran-3(2H)-one . -

Thiazoles: Reaction with thiourea (Hantzsch Thiazole Synthesis) yields 2-aminothiazole derivatives.

References

-

Synthesis of

-Haloketones: BenchChem Technical Support. "Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone" (General Protocol Adaptation). -

Spectral Analog Data: NIST Chemistry WebBook. "Ethanone, 1-(2-hydroxy-5-methylphenyl)-" (Precursor Data).[1][2]

-

Fragment Analysis: ChemGuide UK. "Fragmentation Patterns in Mass Spectra".

-

Mechanistic Insight: PubChem. "1-(2-Chloro-5-methylphenyl)ethanone Data" (Structural Analog Comparison).

Sources

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone: A Versatile Synthon for Heterocyclic Scaffolds

Abstract

This in-depth technical guide explores the synthetic utility of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone, a highly functionalized aromatic ketone, as a pivotal building block for the construction of diverse and medicinally relevant heterocyclic systems. The inherent reactivity of its α-chloro ketone moiety, coupled with the nucleophilic character of the ortho-hydroxyl group, provides a powerful platform for a variety of cyclization strategies. This document provides a detailed examination of the synthesis of the core building block itself, an analysis of its fundamental reactivity, and a comprehensive overview of its application in the synthesis of benzofurans, chromones, 1,5-benzodiazepines, and thiazoles. Each section includes a discussion of the underlying reaction mechanisms, detailed and field-proven experimental protocols, and illustrative diagrams to provide a practical and thorough resource for researchers, scientists, and professionals in drug development.

The Core Building Block: Synthesis and Properties

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is a bifunctional intermediate whose value lies in its pre-installed handles for intramolecular and intermolecular cyclizations. The strategic placement of a phenolic hydroxyl group, an activating methyl group, and a reactive α-chloro ketone function makes it a sought-after precursor in synthetic organic chemistry.

Physicochemical Properties

While extensive experimental data for 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is not widely published, its properties can be reliably inferred from its precursor and closely related analogs. The precursor, 2'-Hydroxy-5'-methylacetophenone, is a yellow crystalline powder with a melting point of 45-48 °C.[1] The introduction of the α-chloro group is expected to increase its molecular weight and reactivity significantly.

| Property | Value (Precursor: 2'-Hydroxy-5'-methylacetophenone) | Reference |

| CAS Number | 1450-72-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.18 g/mol | [5] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 45-48 °C | [1] |

| Solubility | Insoluble in water | [1] |

For the title compound, 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone, the molecular formula is C₉H₉ClO₂ and the molecular weight is 184.62 g/mol .

Synthesis of the Building Block

The synthesis of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is efficiently achieved in a two-step sequence starting from commercially available p-cresyl acetate.

Step 1: Fries Rearrangement to 2'-Hydroxy-5'-methylacetophenone

The first step is the Fries rearrangement, a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction involves the migration of the acyl group from the phenolic oxygen to the aryl ring. At higher temperatures, the ortho-isomer is favored due to the formation of a stable bidentate complex with the aluminum catalyst.[6]

Caption: Fries Rearrangement of p-cresyl acetate.

Step 2: α-Chlorination with Sulfuryl Chloride

The second step involves the selective α-chlorination of the ketone. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the α-chlorination of acetophenones.[7][8] The reaction proceeds via an enol or enolate intermediate and provides the desired product in good yield.

Caption: α-Chlorination of the acetophenone intermediate.

Fundamental Reactivity: The Key to Versatility

The synthetic power of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone stems from two key functional groups whose reactivity can be selectively harnessed.

-

The α-Chloro Ketone: The chlorine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution. This is the primary site for introducing new atoms to initiate cyclization.

-

The Phenolic Hydroxyl Group: The ortho-hydroxyl group is a potent nucleophile, especially under basic conditions when deprotonated to a phenoxide. Its proximity to the chloroacetyl side chain is crucial for facilitating intramolecular cyclization reactions to form five- or six-membered rings.

Caption: Key reactive sites of the building block.

Application in Heterocycle Synthesis

The dual reactivity of the title compound allows for elegant and efficient construction of a variety of important heterocyclic cores.

Synthesis of 5-Methyl-benzofurans

Benzofurans are a common motif in pharmaceuticals and natural products.[9][10] The synthesis from 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is a classic example of an intramolecular Williamson ether synthesis. Under basic conditions, the phenolic proton is abstracted, forming a potent nucleophilic phenoxide. This phenoxide then attacks the electrophilic α-carbon, displacing the chloride and forming the five-membered furan ring.

Mechanism: Intramolecular Williamson Ether Synthesis

Caption: Mechanism for 5-Methyl-benzofuran synthesis.

Experimental Protocol: Synthesis of 2-Acetyl-5-methyl-benzofuran

| Step | Procedure | Rationale |

| 1. Reactant Setup | In a round-bottom flask, dissolve 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone (1.0 eq.) in a suitable solvent like acetone or DMF. | Acetone and DMF are polar aprotic solvents that effectively dissolve the reactants and facilitate Sₙ2 reactions. |

| 2. Base Addition | Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.) to the stirred solution. | K₂CO₃ is a mild base sufficient to deprotonate the phenol without causing significant side reactions. Anhydrous conditions are crucial. |

| 3. Reaction | Heat the mixture to reflux (for acetone) or ~80 °C (for DMF) for 4-6 hours. Monitor the reaction progress by TLC. | Heating provides the necessary activation energy for the cyclization. TLC allows for tracking the consumption of the starting material. |

| 4. Workup | After cooling, filter off the K₂CO₃. Evaporate the solvent under reduced pressure. | Filtration removes the inorganic base. Rotary evaporation efficiently removes the solvent. |

| 5. Purification | Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. | The workup removes residual salts and water. Purification yields the final product in high purity. |

Synthesis of 6-Methyl-chromones

Chromones are another privileged scaffold in medicinal chemistry.[11][12] A common route from 2-hydroxyacetophenones is the Baker-Venkataraman rearrangement pathway. The phenolic hydroxyl group is first acylated, and the resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclodehydration yields the chromone ring.

Mechanism: Baker-Venkataraman Rearrangement Pathway

Caption: Plausible mechanism for 1,5-benzodiazepine formation.

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

| Step | Procedure | Rationale |

| 1. Reactant Setup | To a solution of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone (1.0 eq.) in ethanol, add o-phenylenediamine (1.0 eq.). | Ethanol is a common protic solvent that facilitates both condensation and substitution reactions. |

| 2. Catalyst Addition | Add a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid (p-TSA). | The acid catalyzes the initial condensation between the ketone and one of the amino groups. |

| 3. Reaction | Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC. | Heating drives the reaction, including the intramolecular cyclization step which forms the seven-membered ring. |

| 4. Workup | Cool the reaction mixture to room temperature. If a solid precipitates, filter and wash with cold ethanol. Otherwise, remove the solvent under reduced pressure. | The product is often a stable, crystalline solid that can be isolated by filtration. |

| 5. Purification | Neutralize the reaction mixture with a weak base (e.g., NaHCO₃ solution) if an acid catalyst was used. Extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase. Recrystallize the solid from a suitable solvent (e.g., ethanol/water). | The workup removes the acid catalyst and any water-soluble byproducts. Recrystallization affords the purified benzodiazepine derivative. |

Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring. [13][14]It involves the condensation of an α-haloketone with a thioamide. The reaction is robust and allows for the synthesis of a wide variety of substituted thiazoles, which are important scaffolds in drug discovery.

Mechanism: Hantzsch Thiazole Synthesis

Caption: The Hantzsch synthesis of thiazoles.

Experimental Protocol: Synthesis of a 2-Amino-4-aryl-thiazole Derivative

| Step | Procedure | Rationale |

| 1. Reactant Setup | In a round-bottom flask, dissolve thiourea (1.0 eq.) in absolute ethanol. | Ethanol is a standard solvent for the Hantzsch synthesis, effectively dissolving the polar reactants. |

| 2. Ketone Addition | Add 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone (1.0 eq.) to the solution. | The α-chloro ketone is the electrophilic partner in this reaction. |

| 3. Reaction | Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC. | Refluxing provides the energy needed for the condensation and cyclization to occur. |

| 4. Workup | After completion, cool the reaction mixture to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. | The reaction can generate HCl, which is neutralized by the bicarbonate. The product often precipitates upon neutralization. |

| 5. Purification | Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure aminothiazole. | Washing removes inorganic salts, and recrystallization yields the purified product. |

Conclusion and Future Outlook

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone stands out as a remarkably versatile and efficient building block for heterocyclic synthesis. Its capacity to serve as a precursor to benzofurans, chromones, benzodiazepines, and thiazoles underscores its importance in synthetic and medicinal chemistry. The straightforward synthesis of the synthon itself, combined with the high-yield and robust nature of its subsequent cyclization reactions, makes it an invaluable tool for drug discovery professionals. Future work in this area may focus on expanding the library of heterocycles accessible from this precursor, exploring novel catalytic systems to enhance reaction efficiency and stereoselectivity, and applying these synthetic strategies to the total synthesis of complex natural products and novel pharmaceutical agents.

References

-

Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]

-

Elnagdi, M. H. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1433. [Link]

-

Der Pharma Chemica. (2011). Microwave Assisted Synthesis of Some New 1,5-benzodiazepines from Chalcones. [Link]

-

Mahajan, D., & Raina, A. (2021). Synthesis of 1,5- Benzodiazepines: A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-509. [Link]

- Google Patents. (2019).

-

PubMed. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. [Link]

-

Hantzsch Pyrrole Synthesis. [Link]

-

PubChem. 1-(2-Chloro-5-methylphenyl)ethanone. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

- Google Patents. (2021).

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. [Link]

-

ResearchGate. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]

-

U.S. Environmental Protection Agency. 2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties. [Link]

-

ResearchGate. (2025). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. [Link]

-

Pundit, P., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 5(2). [Link]

-

Molecules. (2006). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. [Link]

-

Wikimedia Commons. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. [Link]

-

FooDB. (2010). Showing Compound 2'-Hydroxy-5'-methylacetophenone (FDB010529). [Link]

-

Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 245-252. [Link]

-

NIST. (2025). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

-

Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

-

Semantic Scholar. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. [Link]

-

ResearchGate. (2025). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. [Link]

-

Organic Chemistry Portal. Synthesis of Chromones and Flavones. [Link]

-